molecular formula C25H20N4O B012012 Mardepodect CAS No. 1292799-56-4

Mardepodect

Katalognummer: B012012
CAS-Nummer: 1292799-56-4
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: AZEXWHKOMMASPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mardepodect (PF-2545920), developed by Pfizer, is a potent, orally active, and selective phosphodiesterase 10A (PDE10A) inhibitor with an IC50 of 0.37 nM and >1,000-fold selectivity over other PDE isoforms . Initially investigated for schizophrenia and Huntington’s disease, it modulates striatal dopamine signaling by inhibiting PDE10A, an enzyme highly expressed in brain regions associated with motor and cognitive functions . Despite promising preclinical data, its clinical development was terminated in Phase II trials due to insufficient efficacy .

Structurally, this compound (C25H21ClN4O, MW: 428.92) features a pyrazoloquinoline scaffold, enabling blood-brain barrier penetration and high target affinity . Key interactions with PDE10A include hydrogen bonds with HIS525, π-π stacking with PHE729, and hydrophobic contacts with ILE692, VAL678, and LEU635 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of mardepodect involves the formation of a quinoline derivative. The key steps include:

    Formation of the pyrazole ring: This involves the reaction of a pyridine derivative with hydrazine to form the pyrazole ring.

    Coupling with phenol: The pyrazole derivative is then coupled with a phenol derivative to form the phenoxymethyl group.

    Formation of the quinoline ring: The final step involves the formation of the quinoline ring through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Psychiatric Disorders

Mardepodect has been investigated for its potential to treat schizophrenia. Traditional antipsychotics primarily target dopamine receptors, often leading to undesirable side effects. In contrast, PDE10A inhibitors like this compound may provide a more favorable side effect profile by acting on different neurochemical pathways .

Case Study: Schizophrenia Treatment

In preclinical studies, this compound demonstrated efficacy in reducing psychotic symptoms without the common side effects associated with conventional therapies. However, development for this indication was halted after Phase II clinical trials due to insufficient efficacy results .

Neurodegenerative Diseases

The compound was also explored for its application in Huntington's disease. Similar to its role in schizophrenia, this compound's inhibition of PDE10A is believed to help in modulating neuronal signaling pathways affected by this neurodegenerative condition .

Case Study: Huntington's Disease Research

Research indicated that this compound could potentially slow down the progression of Huntington's disease symptoms by enhancing dopaminergic signaling. Despite promising preclinical data, further development was discontinued after clinical trials did not meet efficacy endpoints .

Drug Discovery Techniques

The identification and optimization of this compound involved advanced drug discovery techniques, including computer-aided drug design (CADD). These methods have revolutionized the way compounds are identified and developed for therapeutic use.

Table: Drug Discovery Techniques Applied to this compound

TechniqueDescriptionApplication to this compound
Structure-Based DesignUtilizes the three-dimensional structure of biological targets to design inhibitors.Enabled the identification of this compound as a PDE10A inhibitor.
Ligand-Based DesignFocuses on known ligands to predict new compounds with similar properties.Assisted in optimizing selectivity and potency of this compound.
ADMET ProfilingEvaluates Absorption, Distribution, Metabolism, Excretion, and Toxicity characteristics.Improved understanding of pharmacokinetics for this compound.

Wirkmechanismus

Mardepodect exerts its effects by inhibiting the phosphodiesterase 10A enzyme. This inhibition leads to an increase in cyclic adenosine monophosphate and cyclic guanosine monophosphate levels in the brain. These cyclic nucleotides play a crucial role in regulating neuronal signaling and neurotransmitter release. By modulating these pathways, this compound helps in normalizing the activity of dopamine-sensitive neurons, thereby exerting its antipsychotic effects .

Vergleich Mit ähnlichen Verbindungen

Oleanic Acid (PDE10A Inhibitor)

  • Binding Affinity : Oleanic acid exhibits a slightly stronger binding energy (-10.6 kcal/mol) compared to Mardepodect (-10.3 kcal/mol) .
  • Mechanism : Unlike this compound, Oleanic acid lacks π-π stacking but forms multiple hydrogen bonds and hydrophobic interactions with PDE10A .
  • Selectivity : Oleanic acid’s selectivity profile against other PDEs is less characterized, whereas this compound’s >1,000-fold selectivity is well-documented .

Regorafenib (Multi-Kinase Inhibitor)

  • Targets : Regorafenib inhibits VEGFR2 , RET , and RAF , contrasting with this compound’s PDE10A/PAK4 specificity .
  • Gene Regulation : Transcriptomics revealed 63 genes (e.g., HIST1H4D, KIF20A) co-downregulated by both drugs, suggesting overlapping effects on cell cycle pathways. However, 95 genes (e.g., GPR19, PLK4) are uniquely suppressed by this compound, highlighting its distinct mechanism .

Pridopidine Hydrochloride (Huntington’s Disease Candidate)

  • Mechanism : Pridopidine enhances brain-derived neurotrophic factor (BDNF) signaling, whereas this compound modulates dopamine via PDE10A inhibition .
  • Clinical Outcomes : Both drugs failed Phase II trials for Huntington’s disease due to lack of efficacy, underscoring challenges in targeting neurodegenerative pathways .

LY-294002 (PI3K Inhibitor)

  • Pathway : LY-294002 blocks PI3K/Akt/mTOR , a cancer and neurodegeneration pathway unrelated to PDE10A .
  • Gene Overlap : Only 36 genes (e.g., LMNB1, RRM2) are co-downregulated with this compound, indicating minimal mechanistic overlap .

Mirodenafil (PDE5 Inhibitor)

  • Selectivity : Mirodenafil inhibits PDE5 (IC50: 0.56 nM) but lacks this compound’s specificity for PDE10A, leading to off-target cardiovascular effects .

Comparative Data Table

Compound Target(s) IC50 (nM) Selectivity Clinical Phase Outcome
This compound PDE10A, PAK4 0.37 >1,000-fold Phase II Terminated (efficacy)
Oleanic Acid PDE10A N/A Undefined Preclinical Research use only
Regorafenib VEGFR2, RET, RAF 4–100 Broad kinase FDA-approved Approved for cancer
Pridopidine Sigma-1 receptor, BDNF N/A N/A Phase II Terminated (efficacy)
LY-294002 PI3K 1,400 Low Preclinical Research tool
Mirodenafil PDE5 0.56 Moderate Phase IV Approved for ED

Key Findings and Implications

Selectivity Advantage: this compound’s >1,000-fold PDE10A selectivity surpasses non-selective inhibitors like Mirodenafil, reducing off-target risks .

Dual Therapeutic Potential: Its PAK4 inhibition in oncology contrasts with purely neurological agents like Pridopidine .

Mechanistic Complexity : Unique gene suppression profiles (e.g., PLK4, GPR19) suggest pathways beyond PDE10A inhibition, warranting further study .

Clinical Challenges : Despite strong preclinical data, both this compound and Pridopidine failed in Phase II, emphasizing the difficulty of translating PDE10A modulation into clinical benefits .

Biologische Aktivität

Mardepodect, also known as PF-02545920, is a potent phosphodiesterase 10A (PDE10A) inhibitor that has garnered attention for its potential therapeutic applications in various neurological disorders, particularly schizophrenia and Huntington's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for treatment in different pathological contexts.

This compound selectively inhibits PDE10A, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the intracellular levels of these cyclic nucleotides, which play crucial roles in signal transduction pathways. The elevation of cAMP is particularly significant in the striatum, where it enhances dopamine D1 receptor signaling while inhibiting D2 receptor signaling, potentially leading to improved cognitive function and motor control in neurodegenerative conditions .

Inhibition of Cell Proliferation

Recent studies have demonstrated that this compound exhibits anti-proliferative effects on various cancer cell lines. For instance, in human glioblastoma (GBM) cell lines (U87MG, A172, and T98G), this compound significantly inhibited cell growth with varying IC50 values:

Cell LineIC50 (µM)
U87MG32
A1725
T98G16

These findings suggest that this compound could be repositioned as a therapeutic candidate for GBM treatment due to its ability to suppress tumor cell proliferation .

Mechanistic Insights

The anti-mitotic effects of this compound have been linked to its modulation of the cell cycle. Specifically, it has been shown to arrest the cell cycle at the G1 phase by reducing cyclin D1 levels. This was observed through flow cytometry analyses that indicated a decrease in S-phase cells upon treatment with this compound . Furthermore, the study indicated that the inhibition of PDE10A leads to elevated levels of cAMP and cGMP, which are crucial for regulating cellular proliferation .

Case Studies and Clinical Implications

This compound was initially developed for treating schizophrenia but later repositioned for Huntington's disease. Despite its promising pharmacological profile and ability to penetrate the central nervous system (CNS), clinical trials have shown that it failed to meet therapeutic endpoints in these conditions . However, ongoing research continues to explore its potential in treating GBM and other malignancies.

In a comparative study with Regorafenib—a multi-kinase inhibitor—this compound's effects on gene expression were analyzed using genome-wide drug-induced gene expression (DIGEX) profiling. This study revealed that both drugs upregulated genes associated with growth factors while downregulating genes related to the cell cycle and apoptosis. Notably, this compound's unique gene expression profile may highlight novel targets for future drug discovery efforts .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Mardepodect in modulating cellular pathways in glioblastoma (GBM) research?

this compound acts as a selective phosphodiesterase 10A (PDE10A) inhibitor, increasing intracellular cAMP/cGMP levels, which regulates downstream signaling pathways such as PI3K/AKT, MAPK, and PTEN-driven pathways . Transcriptomic analyses in GBM cell lines (U87MG, A172, T98G) reveal its upregulation of pro-apoptotic genes (e.g., RND3, GRAMD4) and downregulation of cell cycle genes (e.g., CCL2, FAM111B), suggesting dual roles in inhibiting proliferation and promoting apoptosis .

Q. Which experimental models are most appropriate for studying this compound's effects on GBM?

Preclinical studies prioritize in vitro GBM cell lines (U87MG, A172, T98G) due to their distinct genetic profiles and responses to this compound. U87MG cells show PI3K/AKT pathway activation, while T98G and A172 exhibit sterol biosynthesis upregulation, reflecting lineage-specific transcriptional plasticity . In vivo models should incorporate orthotopic xenografts to assess blood-brain barrier penetration, a key property of this compound .

Q. How should researchers design experiments to assess this compound's transcriptional effects?

Use transcriptomics (RNA-seq) paired with pathway enrichment tools (e.g., Reactome) to identify differentially expressed genes (DEGs). Focus on top 200 upregulated/downregulated genes per cell line, as these define cell-specific "DIGEX signatures" (differential gene expression). Validate findings with qPCR and functional assays (e.g., proliferation, apoptosis) .

Advanced Research Questions

Q. How can contradictory pathway activation data (e.g., PI3K/AKT vs. sterol biosynthesis) across GBM cell lines be reconciled?

Contradictions arise from cell lineage heterogeneity. U87MG cells, derived from a high-grade glioma, exhibit PI3K/AKT activation, while T98G (chemoresistant) and A172 (PTEN-mutant) prioritize sterol pathways. Use principal component analysis (PCA) to cluster transcriptional profiles and identify confounding variables (e.g., mutation status, differentiation stage) . Cross-validate with pharmacological inhibitors (e.g., LY-294002 for PI3K) to isolate pathway contributions .

Q. What methodologies are recommended for analyzing cell-specific responses to this compound?

Employ network analysis to map functional connectivity between DEGs. For example, U87MG-specific upregulation of SNAI1/SNAI2 (EMT promoters) and NR4A nuclear receptors suggests a pro-invasive phenotype, whereas A172 downregulates CCL2/CCR2, a chemokine axis linked to tumor progression . Supplement with single-cell RNA-seq to resolve subpopulation heterogeneity .

Q. How can researchers address the challenge of target validation for this compound-induced phenotypes?

Prioritize genes with high fold-changes and pathway relevance (e.g., HMOX1 for apoptosis resistance, GPNMB for invasion). Use CRISPR/Cas9 knockout or siRNA silencing in GBM cells to confirm phenotypic dependency. For example, HMOX1 knockdown should sensitize cells to this compound-induced apoptosis . Validate in vivo using patient-derived xenografts (PDXs) with matched genetic backgrounds .

Q. What strategies mitigate variability in transcriptomic data when comparing this compound with other PDE inhibitors?

Normalize data using housekeeping genes and batch-effect correction tools (e.g., Combat). Compare DEGs against reference datasets (e.g., Regorafenib-treated cells) to identify compound-specific "fingerprints." For instance, this compound uniquely upregulates TRIB3, a pseudokinase linked to drug resistance, unlike other inhibitors .

Q. How should researchers integrate multi-omics data to elucidate this compound's off-target effects?

Combine transcriptomics with proteomics (e.g., LC-MS/MS) to assess post-translational modifications. For example, this compound-induced RAC1 activation may require phosphorylation, not just transcriptional upregulation . Metabolomics can quantify sterol biosynthesis intermediates in T98G cells to link pathway activation to functional outcomes .

Q. Methodological Guidance

  • Data Reproducibility : Include triplicate biological replicates and report fold-changes with adjusted p-values (e.g., Benjamini-Hochberg) .
  • Pathway Analysis : Use tools like DAVID or GSEA with FDR <0.05 thresholds. Highlight conserved pathways (e.g., apoptosis) and cell-specific outliers (e.g., U87MG's PI3K/AKT) .
  • Ethical Compliance : Disclose IRB/IACUC approvals for studies involving patient-derived samples or animal models .

Eigenschaften

IUPAC Name

2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21/h2-16H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEXWHKOMMASPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025873
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898562-94-2
Record name 2-[[4-[1-Methyl-4-(4-pyridinyl)-1H-pyrazol-3-yl]phenoxy]methyl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898562-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mardepodect [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898562942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mardepodect
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08387
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-(1-Methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARDEPODECT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9Y8EY0G42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-[-4-(4-Pyridin-4-yl-2H-pyrazol-3-yl)-phenoxymethyl}-quinoline (1.72 g) in ethanol (20 ml) was added methyl hydrazine (3.5 ml, 1.5 eq.) and concentrated sulfuric acid (0.1 ml). The reaction mixture was stirred 1 h at ambient temperature and solvent evaporated. The reaction mixture was partitioned between methylene chloride and saturated sodium bicarbonate. The layers were separated and the organic layer dried magnesium sulfate, filtered and concentrated. Preparative HPLC chromatography provided the title compound (major isomer) as a clear oil (0.97 g, 56%). 1H NMR (400 MHz, CDCl3) δ 8.44 (d, J=5.0 Hz, 2 H), 8.17 (d, J=8.7 Hz, 1 H), 8.05 (d, J=8.3 Hz, 1H), 7.81 (d, J=7.9 Hz, 1 H), 7.70 (m, 1 H), 7.66 (d, J=8.7 Hz, 1H), 7.54 (s, 1H), 7.53 (m, 1H), 7.37 (d, J=8.7 Hz, 2H) 7.15 (d, J=5.0, 2H), 7.00 (d, J=8.7 Hz, 2H), 5.38 (s, 2H), 3.93 (s, 3H); MS: (M+H m/z=393.3).
Quantity
1.72 g
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mardepodect
Reactant of Route 2
Reactant of Route 2
Mardepodect
Reactant of Route 3
Reactant of Route 3
Mardepodect
Reactant of Route 4
Reactant of Route 4
Mardepodect
Reactant of Route 5
Reactant of Route 5
Mardepodect
Reactant of Route 6
Reactant of Route 6
Mardepodect

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.